![molecular formula C14H12BrNO3S2 B2427854 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 303026-63-3](/img/structure/B2427854.png)
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
The compound “4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid” is a chemical substance with the CAS No. 303026-63-3 . It has a molecular weight of 386.28 and a molecular formula of C14H12BrNO3S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing a sulfur atom, a nitrogen atom, and three carbon atoms. The compound also contains a bromophenyl group and a butanoic acid group . Further structural analysis would require more specific tools such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 386.28 and a molecular formula of C14H12BrNO3S2 . Other properties such as boiling point, melting point, and solubility are not provided in the available data .Scientific Research Applications
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : It acts as a precursor for the preparation of beta-substituted acrylates. Specifically, it has been used in the synthesis of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .
Catalytic Protodeboronation
Organic Building Block
properties
IUPAC Name |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c15-10-4-1-3-9(7-10)8-11-13(19)16(14(20)21-11)6-2-5-12(17)18/h1,3-4,7-8H,2,5-6H2,(H,17,18)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIYHGBICRFANO-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
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